Thiamine

描述

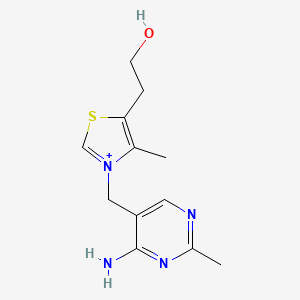

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4OS/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15)/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRWCGZRTZMZEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N4OS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220251 | |

| Record name | Thiamine ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a slight odor; [HSDB] Crystals; [Avocado Research MSDS], Solid | |

| Record name | Thiamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17375 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

500.0 mg/mL | |

| Record name | Thiamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70-16-6, 59-43-8 | |

| Record name | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamine ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiamine ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMINE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ABT0J945J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

248 °C | |

| Record name | Thiamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Thiamine in Biological Systems: a Molecular Perspective

Forms and Interconversion of Thiamine and its Phosphate (B84403) Esters

In biological systems, this compound exists in a free form and as several phosphate esters. wikipedia.org These forms are interconvertible, with their relative concentrations varying depending on the tissue and metabolic state. The primary forms include this compound monophosphate (ThMP), this compound diphosphate (B83284) (ThDP), this compound triphosphate (ThTP), and adenosine (B11128) this compound triphosphate (AThTP). oregonstate.eduwikipedia.org

This compound (Free Form)

Free this compound consists of a pyrimidine (B1678525) ring and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge. bris.ac.uk While it is the fundamental structure, it is not the primary coenzymatic form. nih.gov Free this compound is absorbed from the diet and transported in the blood to various tissues. researchgate.net It can cross cell membranes, a property not shared by its highly phosphorylated derivatives. wikipedia.org Within the cell, free this compound is converted into its phosphorylated, and thus biologically active, forms. researchgate.net

This compound Monophosphate (ThMP)

This compound monophosphate (ThMP) is a phosphate ester of this compound. wikipedia.org It is considered an intermediate in the metabolism of this compound, formed from the hydrolysis of this compound diphosphate (ThDP) by enzymes like alkaline phosphatase. wikipedia.org Conversely, it can be synthesized from the coupling of thiazole monophosphate and pyrimidine pyrophosphate. wikipedia.org While its precise physiological function has not been fully elucidated, ThMP is found in various tissues and fluids. wikipedia.org For instance, it is the only phosphorylated this compound derivative detected in human cerebrospinal fluid. wikipedia.org

This compound Diphosphate (ThDP) / this compound Pyrophosphate (TPP): The Primary Coenzymatic Form

This compound diphosphate (ThDP), also known as this compound pyrophosphate (TPP), is the most abundant and primary coenzymatic form of this compound, representing about 80-90% of total this compound in the body. nih.govresearchgate.netnih.gov It is synthesized from free this compound and adenosine triphosphate (ATP) by the enzyme this compound pyrophosphokinase. oregonstate.edunih.gov

ThDP is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. cornell.eduebi.ac.uk These enzymes include:

Pyruvate (B1213749) dehydrogenase complex (PDH): Links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. cornell.edu

α-ketoglutarate dehydrogenase complex (α-KGDH): A crucial enzyme in the citric acid cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA. cornell.edu

Branched-chain α-ketoacid dehydrogenase complex (BCKDH): Involved in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine). cornell.edu

Transketolase: A key enzyme in the pentose (B10789219) phosphate pathway, which is essential for the synthesis of NADPH and the precursor for nucleic acid synthesis, ribose-5-phosphate (B1218738). cornell.edu

The catalytic action of ThDP relies on the acidic proton on the thiazole ring, which allows it to form a carbanion that can attack the carbonyl carbon of substrates, facilitating bond cleavage reactions. libretexts.org

This compound Triphosphate (ThTP)

This compound triphosphate (ThTP) is another phosphorylated derivative of this compound found in most living organisms, from bacteria to mammals. wikipedia.orgnih.gov Unlike ThDP, ThTP is not a coenzyme. nih.gov Its synthesis can occur in mitochondria via a chemiosmotic mechanism similar to ATP synthesis and in the cytosol by adenylate kinase. nih.govwikipedia.org The cellular concentration of ThTP is regulated by a specific enzyme, this compound triphosphatase, which hydrolyzes it back to ThDP. nih.govwikipedia.org

The precise physiological role of ThTP is still under investigation. nih.gov Early suggestions of its involvement in nerve excitability have not been fully confirmed. wikipedia.orgmdpi.com However, current research points towards a potential role in cellular energy metabolism and as part of a yet-to-be-characterized cellular signaling pathway. nih.govwikipedia.org In E. coli, ThTP accumulates during amino acid starvation in the presence of glucose. wikipedia.org

Adenosine this compound Triphosphate (AThTP)

Adenosine this compound triphosphate (AThTP) is a more recently discovered natural this compound derivative, first identified in Escherichia coli. wikipedia.org In these bacteria, AThTP can constitute a significant portion (15-20%) of total this compound under conditions of carbon starvation, suggesting a role as a metabolic stress signal. wikipedia.orghmdb.ca It is synthesized from ThDP and ATP (or ADP) by the enzyme this compound diphosphate adenylyl transferase. wikipedia.org AThTP has also been detected in lower concentrations in yeast, plants, and animal tissues. wikipedia.orghmdb.ca Its exact function in eukaryotes remains largely unknown, though some studies suggest it may inhibit the activity of PARP-1. wikipedia.org

| Form of this compound | Key Characteristics | Primary Function(s) |

| This compound (Free Form) | Unphosphorylated; can cross cell membranes. wikipedia.org | Precursor for phosphorylated forms. |

| This compound Monophosphate (ThMP) | Intermediate in this compound metabolism. wikipedia.org | Physiological role not fully defined. wikipedia.org |

| This compound Diphosphate (ThDP/TPP) | Primary coenzymatic form; most abundant. nih.govresearchgate.net | Coenzyme for key metabolic enzymes (PDH, α-KGDH, BCKDH, Transketolase). cornell.edu |

| This compound Triphosphate (ThTP) | Not a coenzyme; found in most organisms. nih.gov | Potential role in energy metabolism and cell signaling. nih.govwikipedia.org |

| Adenosine this compound Triphosphate (AThTP) | Accumulates under metabolic stress in E. coli. wikipedia.orghmdb.ca | Potential metabolic stress signal. wikipedia.org |

Historical Context of this compound's Biochemical Discovery and Recognition

The journey to understanding this compound is intertwined with the history of the disease beriberi, a debilitating condition that was prevalent in Asia where polished white rice was a dietary staple. oregonstate.edunih.gov

The initial breakthrough came in the 1890s from the work of Christiaan Eijkman, a Dutch military physician in the Dutch East Indies. nih.gov Eijkman observed that chickens fed a diet of polished rice developed a paralytic condition similar to beriberi, which could be reversed by feeding them unpolished rice. nih.gov He initially attributed this to a toxin in the rice, but his successor, Gerrit Grijns, correctly hypothesized in 1901 that a protective substance was present in the rice bran that was essential for health. nih.gov

In 1911, the Polish biochemist Casimir Funk isolated a substance from rice bran that he believed was the anti-beriberi factor. wikipedia.org Because it contained an amine group, he coined the term "vitamine" (a "vital amine"), which later became "vitamin". bris.ac.uk

The definitive isolation and crystallization of the anti-beriberi factor were achieved in 1926 by Barend Jansen and Willem Donath. nih.gov The chemical synthesis of this compound, which they named this compound (for its sulfur-containing nature), was accomplished by Robert R. Williams and his team in 1936. nih.govresearchgate.net

A pivotal moment in understanding this compound's biochemical role came in 1937 when Lohmann and Schuster demonstrated that the diphosphorylated form, this compound pyrophosphate (TPP), was a crucial cofactor for the decarboxylation of pyruvate. wikipedia.org This discovery established the coenzymatic function of this compound and laid the foundation for our current understanding of its central role in metabolism.

| Year | Key Figure(s) | Discovery/Contribution |

| 1890s | Christiaan Eijkman | Observed that polished rice caused a beriberi-like illness in chickens that was reversed by unpolished rice. nih.gov |

| 1901 | Gerrit Grijns | Postulated that beriberi was caused by the lack of an essential nutrient in polished rice. nih.gov |

| 1911 | Casimir Funk | Isolated the anti-beriberi factor from rice bran and coined the term "vitamine". wikipedia.orgbris.ac.uk |

| 1926 | Barend Jansen & Willem Donath | Isolated and crystallized the anti-beriberi factor (this compound). nih.gov |

| 1936 | Robert R. Williams | Synthesized this compound. nih.govresearchgate.net |

| 1937 | Lohmann & Schuster | Discovered that this compound pyrophosphate (TPP) is the coenzyme for pyruvate decarboxylation. wikipedia.org |

Thiamine Biosynthesis and Metabolic Production

De Novo Synthesis Pathways in Prokaryotic Organisms

In the vast majority of prokaryotic organisms, the essential cofactor thiamine is synthesized through a de novo pathway. nih.gov This intricate metabolic process is not linear but rather consists of two separate, convergent branches that are responsible for the independent synthesis of the molecule's constituent parts: a thiazole (B1198619) ring and a pyrimidine (B1678525) ring. nih.govresearchgate.netresearchgate.net These two moieties, 4-methyl-5-β-hydroxyethylthiazole phosphate (B84403) (THZ-P) and 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) respectively, are constructed through distinct enzymatic cascades before being joined together. researchgate.net The final steps of the pathway involve the coupling of these two heterocycles to form this compound monophosphate (ThMP), which is then phosphorylated to yield the biologically active form, this compound pyrophosphate (TPP). nih.govnih.gov

Thiazole Moiety Biosynthesis

The construction of the thiazole moiety, THZ-P, is a complex process that requires the coordinated action of at least six gene products in prokaryotes: thiF, thiS, thiG, thiH, thiI, and dxs. nih.gov This pathway involves an elaborate oxidative condensation of precursors drawn from different metabolic routes. researchgate.netnih.gov

The assembly of the thiazole ring utilizes three primary precursor molecules: 1-deoxy-D-xylulose-5-phosphate (DXP), a cysteine residue which provides the sulfur atom, and a third molecule that varies between different bacterial species. nih.govnih.govpnas.org

The initial precursor, DXP, is formed by the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate, a reaction catalyzed by the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (Dxs). nih.govnih.gov The sulfur atom required for the thiazole ring is donated by cysteine via a sophisticated sulfur-transfer system. pnas.org Central to this system is the sulfur carrier protein ThiS, which is post-translationally modified at its C-terminus to a thiocarboxylate (ThiS-COSH). nih.govpnas.org This activation occurs in two steps: first, the enzyme ThiF, an adenyltransferase, activates the C-terminal glycine (B1666218) of ThiS by forming a ThiS-AMP intermediate. pnas.orgacs.org Subsequently, a cysteine desulfurase, IscS (also known as NifS in some organisms), catalyzes the transfer of sulfur from a free cysteine molecule to the adenylated ThiS, forming the ThiS-thiocarboxylate. nih.govnih.govpnas.org Research has identified a crucial intermediate in this process: a covalently linked conjugate between ThiF and ThiS, joined by an acyldisulfide bond, which is functionally analogous to the ubiquitin-E1 complex in eukaryotes. pnas.orgpnas.orgnih.gov The enzyme ThiI is also implicated in the sulfur transfer process in Escherichia coli. nih.govacs.org

The final carbon and nitrogen atoms for the thiazole ring are sourced from either glycine or tyrosine, depending on the bacterial species and environmental conditions. nih.gov The complete assembly of these precursors into the thiazole ring is catalyzed by the enzyme thiazole synthase (ThiG). acs.org Interestingly, the immediate product of the ThiG-catalyzed reaction is not the stable, aromatic thiazole phosphate. Instead, research in Bacillus subtilis has shown the product to be an unstable, dearomatized thiazole tautomer phosphate, which must undergo a subsequent aromatization step. nih.gov

| Enzyme | Gene | Function in Thiazole Biosynthesis |

| 1-deoxy-D-xylulose 5-phosphate synthase | dxs | Catalyzes the formation of DXP from pyruvate and glyceraldehyde 3-phosphate. nih.govnih.gov |

| Adenyltransferase | thiF | Adenylates the C-terminus of the ThiS protein, activating it for sulfur transfer. pnas.orgacs.org |

| Sulfur carrier protein | thiS | Accepts sulfur from cysteine and donates it for thiazole ring formation. nih.govpnas.org |

| Cysteine desulfurase | iscS (or nifS) | Transfers sulfur from cysteine to the activated ThiS protein. nih.govnih.govpnas.org |

| Sulfur transfer protein | thiI | Participates in the sulfur transfer cascade (role detailed in E. coli). nih.govacs.org |

| Glycine oxidase | thiO | Oxidizes glycine to dehydroglycine (in aerobic bacteria like B. subtilis). nih.govacs.org |

| Radical SAM enzyme | thiH | Catalyzes the formation of dehydroglycine from tyrosine (in anaerobic bacteria like E. coli). nih.gov |

| Thiazole synthase | thiG | Catalyzes the final condensation and cyclization of precursors to form the thiazole ring. acs.org |

Prokaryotes have evolved distinct strategies for the biosynthesis of the thiazole moiety, most clearly illustrated by comparing the model organisms Escherichia coli and Bacillus subtilis. researchgate.net

Bacillus subtilis : As an aerobic bacterium, B. subtilis utilizes glycine as one of the primary precursors for the thiazole ring, along with DXP and cysteine. researchgate.netnih.govnih.gov The oxidation of glycine to form a reactive dehydroglycine imine is catalyzed by ThiO, a flavin adenine (B156593) dinucleotide (FAD)-dependent glycine oxidase. nih.govacs.org

Escherichia coli : This facultative anaerobe uses tyrosine as the source for the corresponding atoms of the thiazole ring, in addition to DXP and cysteine. researchgate.netnih.gov Under anaerobic conditions, the conversion of tyrosine to the necessary dehydroglycine intermediate is catalyzed by ThiH, a sophisticated enzyme belonging to the radical S-adenosylmethionine (SAM) superfamily. nih.gov

Pyrimidine Moiety Biosynthesis

The synthesis of the pyrimidine portion of this compound, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is, in contrast to the thiazole branch, remarkably streamlined in prokaryotes. It relies on a single, dedicated enzyme to perform a highly complex chemical transformation. nih.govnih.gov

The entire pyrimidine ring of this compound is derived from a single precursor molecule: 5-aminoimidazole ribonucleotide (AIR). nih.govnih.gov AIR is an established intermediate in the de novo purine (B94841) biosynthesis pathway, meaning that this compound synthesis is directly linked to the metabolic flux of purine production. nih.govresearchgate.net

The conversion of AIR into 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P) is accomplished in a single, extraordinary step by the enzyme HMP-P synthase, also known as phosphomethylpyrimidine synthase, which is encoded by the thiC gene. nih.govnih.gov This reaction involves one of the most complex molecular rearrangements known in primary metabolism. nih.gov ThiC is a member of the radical SAM (S-adenosylmethionine) superfamily of enzymes and contains an essential [4Fe-4S] iron-sulfur cluster for its catalytic activity. nih.gov The reaction consumes one molecule of S-adenosylmethionine, which initiates a radical cascade, ultimately rearranging the atoms of AIR to form the HMP-P ring, with 5'-deoxyadenosine (B1664650) being a co-product. nih.govnih.gov

Following its synthesis, HMP-P undergoes a phosphorylation step to become 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP). nih.gov This reaction is catalyzed by hydroxymethylpyrimidine phosphate kinase (ThiD). nih.govresearchgate.net

| Enzyme | Gene | Function in Pyrimidine Biosynthesis |

| HMP-P synthase | thiC | Catalyzes the complex rearrangement of 5-aminoimidazole ribonucleotide (AIR) to HMP-P. nih.govnih.gov |

| HMP-P kinase | thiD | Phosphorylates HMP-P to form HMP-PP. nih.govresearchgate.net |

Coupling of Thiazole and Pyrimidine Moieties

The final stage of this compound monophosphate synthesis involves the convergence of the two previously described pathways. The independently synthesized thiazole and pyrimidine moieties are enzymatically joined to form the complete this compound structure. nih.govnih.gov

This crucial coupling reaction is catalyzed by the enzyme this compound phosphate synthase (encoded by the thiE gene). nih.govuniprot.org ThiE takes the two substrates, 4-methyl-5-β-hydroxyethylthiazole phosphate (THZ-P) and 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), and condenses them to produce this compound monophosphate (ThMP), releasing pyrophosphate in the process. researchgate.netnih.govuniprot.org Mechanistic studies suggest that the reaction proceeds via a dissociative mechanism that involves the formation of a transient pyrimidine carbocation intermediate at the enzyme's active site. acs.org

The product of the ThiE reaction, ThMP, is not yet the active cofactor. A final phosphorylation is required, which is carried out by this compound phosphate kinase (ThiL). This enzyme transfers a phosphate group from ATP to ThMP, yielding the vital cofactor this compound pyrophosphate (TPP), the form of the vitamin used by enzymes in central metabolism. nih.govnih.gov

This compound Phosphate Synthase Activity

This compound phosphate synthase (EC 2.5.1.3), also known as thiamin phosphate pyrophosphorylase, is a crucial enzyme in the de novo biosynthesis of this compound. ebi.ac.ukcreative-enzymes.com Its primary function is to catalyze the penultimate step in the synthesis of this compound monophosphate (ThMP), which involves the condensation of the pyrimidine and thiazole moieties of the molecule. creative-enzymes.com Specifically, the enzyme facilitates the coupling of 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) and 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P). ebi.ac.uknih.gov This reaction forms this compound phosphate and releases pyrophosphate. ebi.ac.uk

The enzyme, encoded by the thiE gene in many bacteria, is not only involved in the de novo pathway but also participates in salvage pathways by acting on 4-methyl-5-(2-phosphono-oxyethyl)thiazole. creative-enzymes.com In some organisms, the substrate for the synthase is a tautomer of the initial thiazole product. For instance, in Bacillus subtilis, the enzyme thiazole tautomerase converts the product of thiazole synthase into 2-(2-carboxy-4-methylthiazol-5-yl)ethyl phosphate, which then serves as the substrate for this compound phosphate synthase. creative-enzymes.com

Interestingly, the structure and function of this enzyme can vary across different organisms. In yeast, the activity of this compound phosphate synthase is found in a bifunctional enzyme known as THI6. creative-enzymes.comresearchgate.net In the plant Arabidopsis thaliana, this enzymatic activity is part of a trifunctional enzyme called TH1. creative-enzymes.com This contrasts with many prokaryotic systems where it exists as a monofunctional protein. researchgate.net

Phosphorylation to this compound Diphosphate (B83284)

This compound diphosphate (ThDP), also known as this compound pyrophosphate (TPP), is the biologically active form of this compound and an essential cofactor in all living systems. nih.govwikipedia.org It plays a critical role in the metabolism of carbohydrates and amino acids. nih.gov The conversion of this compound or its monophosphate form into the active diphosphate coenzyme is achieved through phosphorylation, a process catalyzed by specific kinases. This activation step is central to this compound's function, whether the initial this compound molecule is obtained from the diet, as in animals, or synthesized de novo, as in plants, fungi, and most bacteria. nih.govebi.ac.uk Two primary enzymatic activities are responsible for this final phosphorylation step.

This compound Phosphate Kinase Activity

This compound phosphate kinase (EC 2.7.4.16), encoded by the thiL gene in bacteria, catalyzes the final phosphorylation step in the de novo biosynthesis pathway. nih.gov This enzyme transfers a phosphate group from a donor, typically ATP, to this compound monophosphate (ThMP) to produce this compound diphosphate (ThDP). nih.govnih.gov This reaction is essential for generating the active cofactor from the product of this compound phosphate synthase. nih.gov The crystal structure of this compound phosphate kinase has been determined, providing insights into its catalytic mechanism. nih.gov

This compound Pyrophosphokinase Activity

This compound pyrophosphokinase (TPK; EC 2.7.6.2) provides an alternative and more direct route to the synthesis of ThDP, particularly in salvage pathways and in organisms that acquire this compound from their environment. nih.govnih.gov This enzyme catalyzes the transfer of a pyrophosphate group from ATP to this compound, yielding this compound diphosphate (ThDP) and AMP. researchgate.netnih.gov

This enzyme is central to activating dietary this compound in eukaryotes. ebi.ac.uk In bacteria, the enzyme is often called ThiN, while in higher organisms, including plants and humans, it is referred to as TPK or THI80. ebi.ac.uknih.gov TPK1 is the designation for the cytosolic enzyme in yeast and mammals. researchgate.netresearchgate.net The activity of this compound pyrophosphokinase is subject to regulation, with studies showing that it can be inhibited by its product, ThDP, which is a key mechanism for maintaining ThDP homeostasis in mammalian cells. researchgate.net Pyrithis compound (B133093), a this compound antimetabolite, is a potent inhibitor of this enzyme. nih.gov

Table 1: Kinase Activities in this compound Diphosphate Formation

| Enzyme Name | EC Number | Substrate(s) | Product(s) | Pathway |

|---|---|---|---|---|

| This compound Phosphate Kinase | 2.7.4.16 | This compound monophosphate, ATP | This compound diphosphate, ADP | De Novo |

| This compound Pyrophosphokinase | 2.7.6.2 | This compound, ATP | This compound diphosphate, AMP | Salvage |

De Novo Synthesis Pathways in Eukaryotic Organisms (Plants and Fungi)

Eukaryotic organisms such as plants and fungi are capable of de novo this compound biosynthesis, a crucial ability not present in animals, which must obtain it as vitamin B1 from their diet. nih.govpnas.org The synthesis strategy in these eukaryotes mirrors the general principle observed in prokaryotes, where the pyrimidine and thiazole heterocyclic moieties are synthesized through separate pathways before being coupled to form the this compound molecule. pnas.orgnih.gov However, the specific enzymatic machinery and pathways for creating these precursors exhibit notable differences from those found in bacteria. nih.gov

Distinct Pathways for Thiazole and Pyrimidine Biogenesis

In eukaryotes, the biosynthesis of the this compound molecule relies on the convergence of two independent pathways that produce its constituent pyrimidine and thiazole rings. nih.govnih.gov

The pyrimidine moiety , 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P), is synthesized from 5-aminoimidazole ribonucleotide (AIR), an intermediate in purine biosynthesis. nih.govpnas.org In plants, the synthesis of the pyrimidine unit is catalyzed by the enzyme THIC. pnas.orgfrontiersin.org This is analogous to the bacterial pathway. However, fungi like Saccharomyces cerevisiae were initially thought to use a different pathway, though the precise mechanisms are still being elucidated. researchgate.netpnas.org

The thiazole moiety , 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P or THZ-P), is formed via a pathway that is distinct from the one used by prokaryotes. nih.govnih.gov In plants and fungi, a single gene product is primarily responsible for thiazole synthesis. nih.gov In plants, the enzyme THI1, which was first identified in Arabidopsis thaliana, catalyzes the formation of the thiazole ring. frontiersin.org In fungi such as Saccharomyces cerevisiae, the enzyme is known as Thi4. nih.govnih.gov This eukaryotic pathway utilizes NAD+, glycine, and a sulfur source to construct the thiazole ring, a process that differs significantly from the complex, multi-enzyme oxidative condensation reaction seen in bacteria. nih.govnih.govacs.org

Enzymatic Differences in Eukaryotic Systems (e.g., Saccharomyces cerevisiae)

The enzymatic landscape of this compound biosynthesis in eukaryotes, particularly in the model organism Saccharomyces cerevisiae (baker's yeast), showcases unique features compared to prokaryotic systems. researchgate.netresearchgate.net

One of the most significant differences lies in the synthesis of the thiazole ring. In S. cerevisiae, a single enzyme, Thi4 , is required for thiazole formation. nih.govnih.gov Research has shown that Thi4 is a complex enzyme that uses NAD and glycine. nih.gov An adenylated thiazole tautomer has been identified as a late intermediate tightly bound to the enzyme's active site, providing a key snapshot of this unique catalytic sequence. nih.gov The Thi4 protein from over-expression systems was found to be inactive, and only after creating specific mutants (H200N and C204A) could researchers demonstrate its partial activity in converting NAD and glycine to an advanced intermediate. nih.gov This contrasts sharply with the bacterial pathway, which requires at least five different proteins to assemble the thiazole ring. nih.govnih.gov

Furthermore, yeast possesses bifunctional enzymes involved in this compound synthesis. The THI6 gene in S. cerevisiae encodes a bifunctional protein that has both this compound-phosphate pyrophosphorylase (the N-terminal domain) and hydroxyethylthiazole kinase (the C-terminal domain) activities. ebi.ac.ukresearchgate.net The former activity couples the pyrimidine and thiazole moieties, while the latter is involved in a salvage pathway, phosphorylating the thiazole precursor. ebi.ac.ukresearchgate.net This fusion of two distinct enzymatic functions into a single polypeptide chain is a characteristic feature of the yeast this compound biosynthesis pathway. ebi.ac.uk

**Table 2: Key Enzymatic Differences in *Saccharomyces cerevisiae***

| Enzyme (Gene) | Function(s) | Comparison to Other Systems |

|---|---|---|

| Thi4 | Thiazole synthase | A single enzyme, unlike the multi-protein complex in bacteria. Uses NAD and glycine. |

| THI6 | Bifunctional: this compound phosphate synthase & Hydroxyethylthiazole kinase | In many bacteria, these are two separate monofunctional enzymes (ThiE and ThiM, respectively). |

Subcellular Compartmentalization of Biosynthesis

The de novo synthesis of this compound is a complex process involving two separate branches that create a pyrimidine and a thiazole moiety, which are later combined. The location of these biosynthetic activities varies significantly across different domains of life, highlighting distinct evolutionary strategies for managing the production of this essential cofactor.

In plants, the this compound biosynthesis pathway is notably compartmentalized across different organelles. The synthesis of both the pyrimidine moiety, 4-amino-2-methyl-5-hydroxymethylpyrimidine phosphate (HMP-P), and the thiazole moiety, 4-methyl-5-(2-hydroxyethyl)thiazole phosphate (HET-P), occurs within the plastids. oup.comfrontiersin.org These two precursors are then condensed, also within the plastids, to form this compound monophosphate (TMP). oup.comresearchgate.net However, the final conversion of this compound to its active form, this compound pyrophosphate (TPP), is catalyzed by the enzyme this compound pyrophosphokinase in the cytosol. nih.gov This spatial separation necessitates transport mechanisms to move TPP from the cytosol into the mitochondria and back into the plastids, where it is required as a cofactor for various key enzymes. oup.com

In contrast, the process is less compartmentalized in fungi, such as the yeast Saccharomyces cerevisiae. In yeast, the enzymes responsible for the entire this compound biosynthesis pathway are located in the cytoplasm. researchgate.net This arrangement simplifies the pathway by removing the need for transport across organellar membranes during synthesis.

Bacteria, as prokaryotes, lack the membrane-bound organelles that characterize eukaryotic cells. Consequently, the entire this compound biosynthesis pathway, from the initial synthesis of the pyrimidine and thiazole precursors to their final condensation and phosphorylation, occurs within the cytoplasm.

| Organism Group | Pyrimidine & Thiazole Synthesis Location | Final TPP Synthesis Location |

|---|---|---|

| Plants | Plastids | Cytosol |

| Yeast (Fungi) | Cytoplasm | Cytoplasm |

| Bacteria | Cytoplasm | Cytoplasm |

This compound Salvage and Recycling Pathways

In addition to de novo synthesis, many organisms have evolved energy-efficient salvage pathways to recycle this compound and its precursors from the environment or cellular degradation. nih.govnih.gov These pathways allow cells to utilize externally available compounds like this compound itself, the pyrimidine moiety 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), and the thiazole moiety 4-methyl-5-(2-hydroxyethyl)thiazole (HET or THZ). researchgate.netnih.gov

In bacteria, these salvage operations are well-documented. nih.gov For instance, free thiazole can be taken up and phosphorylated by the enzyme thiazole kinase (ThiM) to produce HET-P. nih.govnih.gov Similarly, HMP can be phosphorylated by HMP kinase (ThiD) to form HMP-P. nih.gov These phosphorylated intermediates are then funneled directly into the main biosynthetic pathway, where they are coupled by this compound phosphate synthase (ThiE) to form this compound monophosphate. nih.gov Some bacteria also possess thiamin pyrophosphokinase (ThiN), which can directly convert salvaged this compound into its active TPP form. nih.govnih.gov

Yeast has also developed robust salvage mechanisms to acquire and utilize this compound and its precursors from their surroundings, which is particularly important in environments like wine fermentation. researchgate.netnih.gov The existence of these pathways highlights a universal biological strategy to conserve the resources that would otherwise be expended on de novo synthesis. nih.govnih.gov

| Enzyme | Function in Salvage Pathway | Organisms |

|---|---|---|

| Thiazole kinase (ThiM) | Phosphorylates salvaged thiazole (THZ) to HET-P | Bacteria |

| HMP kinase (ThiD) | Phosphorylates salvaged HMP to HMP-P | Bacteria |

| Thiamin pyrophosphokinase (ThiN/TPK) | Converts salvaged this compound directly to TPP | Bacteria, Yeast |

| Thiamin kinase (ThiK) | Converts salvaged this compound to TMP | Bacteria |

Genetic Regulation of this compound Biosynthesis (e.g., Riboswitches)

To prevent the over-accumulation of this compound and conserve metabolic energy, its biosynthesis is tightly regulated at the genetic level. A primary mechanism for this control is the TPP riboswitch, a highly conserved structural element found in the messenger RNA (mRNA) of genes involved in this compound synthesis and transport. wikipedia.orgnih.gov This RNA element functions as a direct sensor, binding to the active form of this compound, TPP, and modulating gene expression in response to its concentration. wikipedia.orgribocentre.org

The regulatory mechanism of the TPP riboswitch varies across different biological kingdoms.

In Bacteria: The TPP riboswitch is typically located in the 5' untranslated region (5' UTR) of the mRNA. nih.gov When intracellular TPP levels are high, TPP binds to the riboswitch, inducing a conformational change in the mRNA's secondary structure. This structural shift can either mask the ribosome-binding site (Shine-Dalgarno sequence), thereby inhibiting the initiation of translation, or it can form a transcriptional terminator hairpin, causing premature termination of transcription. ribocentre.orgnih.gov Both actions lead to a shutdown of the synthesis of this compound-related proteins.

In Fungi: Organisms such as Neurospora crassa and Aspergillus oryzae employ a different TPP-dependent regulatory strategy. pnas.org In these eukaryotes, the TPP riboswitch controls gene expression by influencing pre-mRNA splicing. ribocentre.org When TPP binds to the riboswitch within an intron, it alters the RNA structure in a way that either activates or inhibits key splice sites, leading to the production of an alternatively spliced, non-functional mRNA transcript. ribocentre.orgpnas.org

In Plants: Plants exhibit a unique regulatory mechanism. In Arabidopsis thaliana, the TPP riboswitch is found in the 3' untranslated region (3' UTR) of the pre-mRNA for the THIC gene, which is essential for pyrimidine synthesis. oup.compnas.org In the absence of sufficient TPP, the pre-mRNA is processed and spliced to create a stable, functional message. However, when TPP levels rise and the molecule binds to the riboswitch, it induces a structural change that exposes an alternative processing site. ribocentre.org This leads to the generation of an unstable transcript that is rapidly degraded, thereby down-regulating the production of the THIC enzyme. oup.comribocentre.org

| Organism Group | Riboswitch Location in mRNA | Regulatory Mechanism |

|---|---|---|

| Bacteria | 5' Untranslated Region (UTR) | Control of transcription termination or translation initiation |

| Fungi | Intron | Control of alternative splicing |

| Plants | 3' Untranslated Region (UTR) | Control of alternative splicing and 3' end processing |

Thiamine Pyrophosphate Tpp Coenzymatic Function and Enzymatic Mechanisms

Molecular Mechanism of TPP Catalysis

The catalytic activity of TPP is centered on the ability of its thiazolium ring to stabilize the formation of a carbanion, which acts as a potent nucleophile. This mechanism allows TPP-dependent enzymes to cleave carbon-carbon bonds, a difficult reaction to perform biologically without such a cofactor.

The core of TPP's catalytic function lies in the chemistry of the C2 carbon of its thiazole (B1198619) ring. wikipedia.org This carbon is positioned between a nitrogen and a sulfur atom, and the proton attached to it is unusually acidic. wikipedia.orggonzaga.educornell.edu Within the enzyme's active site, this proton can be removed to form a carbanion. wikipedia.orggonzaga.edu This negatively charged species is stabilized by the adjacent positively charged tetravalent nitrogen atom in the thiazolium ring. wikipedia.orggonzaga.edugonzaga.edu The resulting structure, with adjacent positive and negative charges, is known as an ylide. wikipedia.orgcornell.edu

This TPP ylide is a strong nucleophile that attacks the electrophilic carbonyl carbon of α-keto acid substrates, such as pyruvate (B1213749). wikipedia.orggonzaga.eduproteopedia.org This initial nucleophilic attack forms a covalent bond between the TPP cofactor and the substrate, initiating the catalytic cycle. wikipedia.orggonzaga.edu

Following the nucleophilic attack, a temporary covalent bond is formed between the enzyme-bound cofactor and the substrate, creating a covalent intermediate. creative-enzymes.com This initial adduct, a tetrahedral intermediate, is the first of several key covalent species formed during catalysis. gonzaga.edu For α-keto acids like pyruvate, the subsequent step is decarboxylation, where the carboxyl group is eliminated as carbon dioxide (CO2). gonzaga.eduresearchgate.net

This loss of CO2 generates a highly reactive carbanion-enamine intermediate, often referred to as a Breslow intermediate. researchgate.net The TPP cofactor is uniquely suited to stabilize this otherwise high-energy intermediate by acting as an "electron sink," delocalizing the negative charge through resonance. gonzaga.educreative-enzymes.com This stabilization lowers the energy of the transition state, which is a fundamental aspect of covalent catalysis. creative-enzymes.com The resulting intermediate, such as hydroxyethyl-TPP (HETPP) formed from pyruvate, is a carrier of an "active aldehyde" group that can be transferred to an acceptor molecule in subsequent steps of the reaction. gonzaga.edugonzaga.edu The ability of TPP to form and stabilize these covalent intermediates is central to its function in bond cleavage and formation reactions. creative-enzymes.comnih.gov

Key Covalent Intermediates in TPP Catalysis (Example: Pyruvate Decarboxylation)

| Intermediate Name | Description | Role in Catalysis |

| Ylide (C2-Carbanion) | The active form of TPP after deprotonation of the C2-carbon on the thiazole ring. wikipedia.orgcornell.edu | Acts as the initial nucleophile, attacking the substrate's carbonyl carbon. gonzaga.eduwikipedia.org |

| Lactoyl-TPP Adduct | The tetrahedral intermediate formed after the ylide attacks pyruvate. | Precursor to decarboxylation. |

| Hydroxyethyl-TPP (HETPP) | The resonance-stabilized enamine intermediate formed after the release of CO2. gonzaga.edumdpi.com | Serves as the "active aldehyde" carrier, transferring the two-carbon unit. gonzaga.edu |

While the thiazolium ring is the site of covalent catalysis, the 4'-aminopyrimidine ring of TPP also plays an active role. nih.gov Research suggests this moiety functions as an acid-base catalyst, participating directly in proton transfer events during the reaction cycle. nih.gov Evidence points to the formation of a rare 1',4'-iminopyrimidine tautomer within the enzyme active site. nih.govnih.govresearchgate.net This tautomer is believed to be crucial for protonating the enamine intermediate before the product is released, thereby facilitating the regeneration of the ylide for the next catalytic cycle. nih.govresearchgate.net The enzyme's structure constrains TPP into a specific "V conformation," which brings the aminopyrimidine ring into close proximity to the thiazolium ring, enabling this intramolecular proton transfer. cornell.edunih.gov The protein environment, through specific amino acid residues, helps stabilize this catalytically important iminopyrimidine state. nih.govnih.gov

TPP-Dependent Enzymes in Carbohydrate Metabolism

TPP is an indispensable cofactor for several key enzymes involved in carbohydrate metabolism. Its ability to assist in the decarboxylation of α-keto acids and the transfer of two-carbon units is fundamental to central metabolic pathways. gonzaga.eduslideshare.net

Decarboxylation: The TPP ylide on the E1 enzyme attacks the carbonyl group of pyruvate. wikipedia.orgwikipedia.org This is followed by the non-oxidative decarboxylation of the pyruvate molecule, releasing CO2 and forming the C2α-hydroxyethylidene-ThDP (HETPP) intermediate covalently bound to E1. gonzaga.edunih.gov

Oxidation and Transfer: The two-carbon hydroxyethyl (B10761427) group is then transferred from TPP to a lipoamide (B1675559) cofactor, which is attached to the E2 component of the complex. wikipedia.orggonzaga.edu During this transfer, the hydroxyethyl group is oxidized to an acetyl group, and the lipoamide is reduced to its dihydrolipoamide (B1198117) form. gonzaga.edu This step generates an acetyl-dihydrolipoamide intermediate on E2. proteopedia.org

Formation of Acetyl-CoA: The E2 enzyme then catalyzes the transfer of the acetyl group from the dihydrolipoamide to Coenzyme A (CoA), forming the final product, acetyl-CoA, and leaving the E2 lipoamide fully reduced. wikipedia.orgnih.gov

The acetyl-CoA produced can then enter the citric acid cycle for further oxidation and energy production. wikipedia.orgwikipedia.org The E3 component of the complex is subsequently responsible for re-oxidizing the dihydrolipoamide on E2, completing the catalytic cycle of the complex. gonzaga.edu

Pyruvate Dehydrogenase Complex (PDC)

Link to Tricarboxylic Acid Cycle and Acetyl-CoA Production

The Pyruvate Dehydrogenase Complex (PDC) serves as a critical bridge between glycolysis and the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. quizlet.com This multi-enzyme complex, located in the mitochondrial matrix, catalyzes the irreversible oxidative decarboxylation of pyruvate, the end product of glycolysis, to form acetyl-CoA. quizlet.comchegg.com This reaction is a pivotal control point in cellular respiration, directing carbon atoms from carbohydrates and certain amino acids into the TCA cycle for complete oxidation and energy production or into fatty acid synthesis. cornell.educhriswoollamshealthwatch.com

The catalytic mechanism of the PDC is dependent on five coenzymes, one of which is Thiamine Pyrophosphate (TPP). TPP is an essential cofactor for the first enzyme of the complex, pyruvate dehydrogenase (E1). chegg.comchegg.com The acidic proton on the thiazole ring of TPP is key to its function, allowing it to form a carbanion that nucleophilically attacks the carbonyl carbon of pyruvate. chegg.comlibretexts.org This is followed by the decarboxylation of pyruvate, where the C-C bond is cleaved, releasing carbon dioxide. The resulting hydroxyethyl group remains covalently attached to TPP, forming a hydroxyethyl-TPP intermediate. This intermediate then transfers the acetyl group to the lipoamide cofactor of the second enzyme in the complex, dihydrolipoyl transacetylase (E2), which subsequently transfers it to Coenzyme A (CoA) to form acetyl-CoA. quizlet.comchegg.com

The formation of acetyl-CoA is a crucial step for the complete oxidation of glucose. Acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate, initiating a series of reactions that generate reducing equivalents (NADH and FADH2) for the electron transport chain, ultimately leading to the production of ATP. quizlet.com Therefore, this compound, through its role as TPP in the PDC, is indispensable for linking glycolysis to the TCA cycle and for the production of acetyl-CoA, a central molecule in cellular energy metabolism. nih.gov

Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex (αKGDH)

The alpha-ketoglutarate dehydrogenase complex (αKGDH), also known as the oxoglutarate dehydrogenase complex, is another critical multi-enzyme complex that functions within the mitochondrial matrix. wikipedia.org It is structurally and mechanistically homologous to the pyruvate dehydrogenase complex and plays a key role in the TCA cycle. youtube.com

Role in the Tricarboxylic Acid Cycle

Similar to the PDC, the αKGDH complex requires this compound Pyrophosphate (TPP) as a crucial cofactor for its E1 subunit, α-ketoglutarate dehydrogenase. youtube.comyoutube.com The mechanism mirrors that of the PDC, where TPP facilitates the decarboxylation of the α-keto acid, in this case, α-ketoglutarate. The resulting succinyl group is then transferred to lipoamide and subsequently to CoA to form succinyl-CoA. youtube.com

The product of this reaction, succinyl-CoA, is a high-energy thioester compound that is used in the subsequent step of the TCA cycle to generate GTP (or ATP) through substrate-level phosphorylation. The NADH produced in this step contributes to the pool of reducing equivalents that drive ATP synthesis via oxidative phosphorylation. youtube.com By catalyzing this key reaction, the TPP-dependent αKGDH complex plays a central role in the energy-yielding process of the TCA cycle. wikipedia.org

Transketolase (TKT)

Transketolase (TKT) is a key enzyme that functions in the non-oxidative phase of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). aklectures.comnih.gov This pathway is a crucial alternative route for glucose metabolism, running parallel to glycolysis. nih.gov TKT is dependent on the cofactor this compound Pyrophosphate (TPP) and a divalent metal ion, typically calcium, for its catalytic activity. wikipedia.orgbionity.com

The mechanism of TKT involves the TPP-mediated transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. bionity.comyoutube.com This is initiated by the deprotonation of TPP to form a carbanion, which then attacks the carbonyl of the ketose substrate, leading to the cleavage of a carbon-carbon bond. bionity.com The two-carbon fragment remains covalently bound to TPP before being transferred to the aldose acceptor. bionity.com

Function in the Pentose Phosphate Pathway (PPP)

Transketolase catalyzes two reversible reactions in the non-oxidative branch of the PPP, effectively linking it with glycolysis. nih.govwikipedia.org These reactions allow for the interconversion of sugar phosphates with varying carbon numbers. The primary function of the non-oxidative PPP is to regenerate glycolytic intermediates from the pentose phosphates produced in the oxidative phase. khanacademy.org

The two key reactions catalyzed by TKT are:

The transfer of a two-carbon unit from xylulose-5-phosphate to ribose-5-phosphate (B1218738), yielding sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. wikipedia.orgbionity.com

The transfer of a two-carbon unit from xylulose-5-phosphate to erythrose-4-phosphate, producing fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. wikipedia.orgbionity.com

These reactions provide a reversible bridge between the PPP and glycolysis, allowing the cell to adapt to different metabolic needs by directing the flow of sugar phosphates into either pathway. bionity.com

Generation of Pentose Sugars for Nucleic Acid Synthesis

A critical role of the Pentose Phosphate Pathway is the production of ribose-5-phosphate (R5P). khanacademy.orgresearchgate.net R5P is the precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. researchgate.netnih.gov The non-oxidative phase of the PPP, through the action of enzymes including transketolase, can generate R5P from glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate. khanacademy.org This is particularly important in non-dividing cells that still require nucleotide synthesis for processes like DNA repair and the synthesis of RNA for protein production. The reversible nature of the transketolase-catalyzed reactions allows for the production of R5P from glycolytic intermediates when the demand for nucleotide synthesis is high. researchgate.net

Production of NADPH for Reductive Biosynthesis

The oxidative phase of the Pentose Phosphate Pathway is the primary source of NADPH (Nicotinamide Adenine (B156593) Dinucleotide Phosphate, reduced form) in most cells. nih.govnih.gov NADPH is a crucial reducing agent required for various anabolic processes, including fatty acid synthesis, steroid synthesis, and the regeneration of reduced glutathione (B108866), a key antioxidant. nih.govbionity.com

While transketolase is part of the non-oxidative branch, its activity is essential for the continuous production of NADPH. wikipedia.orgnih.gov By converting the pentose phosphates produced in the oxidative phase back into glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate), transketolase allows for the re-entry of these carbons into the oxidative phase of the PPP. nih.gov This metabolic loop enables the cell to continuously generate NADPH to meet its biosynthetic and antioxidant needs, independent of the demand for ribose-5-phosphate. biorxiv.org This function is particularly vital in tissues with high rates of biosynthesis, such as the liver, mammary glands, and adrenal glands. wikipedia.orgbionity.com

Pyruvate Decarboxylase (PDC) in Specific Organisms (e.g., Yeast)

In organisms such as yeast, pyruvate decarboxylase (PDC) is a crucial enzyme in the anaerobic fermentation pathway, catalyzing the non-oxidative decarboxylation of pyruvate to acetaldehyde (B116499) and carbon dioxide. wikipedia.orgnih.gov This reaction is a vital step for the regeneration of NAD+ from NADH, which is necessary for glycolysis to continue under anaerobic conditions. nih.gov The enzyme itself is typically a homotetramer, with each subunit containing a binding site for the TPP cofactor and a magnesium ion. nih.govyeastgenome.org

The catalytic mechanism of PDC relies on the unique chemical properties of TPP. The process begins with the deprotonation of the C2 atom of the thiazolium ring of TPP, forming a highly reactive ylide. wikipedia.org This nucleophilic ylide then attacks the carbonyl carbon of pyruvate. Following this addition, the unstable intermediate undergoes decarboxylation, releasing carbon dioxide. The resulting enol-TPP intermediate is then protonated to form hydroxyethyl-TPP (HETPP). Finally, acetaldehyde is released, and the TPP cofactor is regenerated, ready for another catalytic cycle. wikipedia.orgproteopedia.org The active site of yeast PDC contains key amino acid residues, including glutamate (B1630785) and aspartate, which are crucial for creating the appropriate environment for TPP to function and for stabilizing reaction intermediates. nih.gov

Table 1: Kinetic Parameters of Saccharomyces cerevisiae Pyruvate Decarboxylase (PDC1) for Various Substrates

| Substrate | K_M (mM) |

| Pyruvate | 2.8 |

| 2-Oxobutanoate | Data indicates activity, specific K_M not provided |

| 2-Oxopentanoate | Data indicates activity, specific K_M not provided |

| 3-Methyl-2-oxobutanoate | Data indicates activity, specific K_M not provided |

| (S)-3-Methyl-2-oxopentanoate | Data indicates activity, specific K_M not provided |

| 3-Phenylpyruvate | Data indicates activity, specific K_M not provided |

| Indole-3-pyruvate | Data indicates activity, specific K_M not provided |

Source: UniProtKB P06166. uniprot.org

TPP-Dependent Enzymes in Amino Acid Metabolism

Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKADH)

The Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKADH) is a large, mitochondrial multi-enzyme complex that plays a critical role in the catabolism of the branched-chain amino acids: leucine, isoleucine, and valine. nih.gov This complex catalyzes the irreversible oxidative decarboxylation of the branched-chain α-keto acids that are derived from the transamination of these amino acids. nih.gov

The BCKADH complex is composed of three main catalytic components: E1 (a-keto acid dehydrogenase), a heterotetramer of two α and two β subunits; E2 (dihydrolipoyl transacylase), which forms the core of the complex with 24 identical subunits; and E3 (dihydrolipoamide dehydrogenase), a homodimer. nih.govnasa.gov The E1 component, which is TPP-dependent, is responsible for the decarboxylation of the α-keto acid. nih.gov The E2 component facilitates the transfer of the resulting acyl group to coenzyme A, and the E3 component, a flavoprotein, reoxidizes the lipoamide cofactor of E2. nih.gov

The intricate structure of the complex allows for the channeling of intermediates between the active sites of the different enzymatic components, a process that enhances catalytic efficiency. The lipoyl domain of the E2 subunit is particularly important as it swings between the active sites of E1, E2, and E3. nih.gov

Table 2: Subunit Composition and Function of the Human Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKADH) Complex

| Subunit | Encoded by Gene | Quaternary Structure | Prosthetic Group/Cofactor | Function |

| E1α | BCKDHA | α2β2 heterotetramer (with E1β) | This compound Pyrophosphate (TPP) | Binds the α-keto acid substrate and catalyzes its decarboxylation. nih.govsigmaaldrich.com |

| E1β | BCKDHB | α2β2 heterotetramer (with E1α) | - | Structural role in the E1 component. sigmaaldrich.com |

| E2 | DBT | 24-mer (forms the core) | Lipoamide | Catalyzes the transfer of the acyl group from TPP to Coenzyme A. nih.gov |

| E3 | DLD | Homodimer | Flavin Adenine Dinucleotide (FAD) | Reoxidizes the reduced lipoamide on E2. nih.gov |

TPP-Dependent Enzymes in Lipid Metabolism

2-Hydroxyphytanoyl-CoA Lyase

2-Hydroxyphytanoyl-CoA lyase (HACL1), also known as 2-hydroxyacyl-CoA lyase, is a TPP-dependent peroxisomal enzyme that plays a crucial role in the α-oxidation of fatty acids. nih.gov This pathway is particularly important for the degradation of 3-methyl-branched fatty acids, such as phytanic acid, and for the shortening of 2-hydroxy long-chain fatty acids. nih.gov

HACL1 catalyzes the cleavage of a carbon-carbon bond in its substrates, specifically between the first and second carbon atoms of a 2-hydroxyacyl-CoA molecule. nih.gov This reaction yields an (n-1) aldehyde and formyl-CoA. nih.govkenyon.edu The formyl-CoA is subsequently metabolized to formate (B1220265) and then to carbon dioxide. nih.gov Structurally, HACL1 is a homotetramer. nih.govkenyon.edu

The catalytic mechanism, like other TPP-dependent enzymes, involves the formation of a carbanion at the C2 position of the thiazolium ring of TPP. This carbanion then attacks the carbonyl carbon of the 2-hydroxyacyl-CoA substrate, leading to the cleavage of the C1-C2 bond. nih.gov

Table 3: Substrate Specificity and Products of 2-Hydroxyphytanoyl-CoA Lyase (HACL1)

| Substrate | Product(s) |

| 2-Hydroxyphytanoyl-CoA | Pristanal and Formyl-CoA |

| 2-Hydroxy-3-methylhexadecanoyl-CoA | 2-Methylpentadecanal and Formyl-CoA kenyon.edu |

| 2-Hydroxyoctadecanoyl-CoA | Heptadecanal and Formyl-CoA nih.gov |

| General 2-hydroxy long-chain fatty acyl-CoAs | (n-1) Aldehyde and Formyl-CoA nih.gov |

Structural Biology of TPP-Dependent Enzymes

Multimeric Subunit Organization and Domains

TPP-dependent enzymes represent a structurally and functionally diverse group of proteins. nasa.gov A common feature among them is their multimeric organization, which can range from dimers to large, complex structures. nasa.govnih.govnih.gov This multimeric assembly is often essential for the formation of the active sites.

A unifying feature of TPP-dependent enzymes is the presence of specific domains responsible for binding the TPP cofactor. These are primarily the PYR (pyrimidine-binding) domain and the PP (pyrophosphate-binding) domain. nih.govnih.gov The PYR domain interacts with the pyrimidine (B1678525) ring of TPP, while the PP domain binds to the pyrophosphate moiety. nih.gov In many TPP-dependent enzymes, the active site is located at the interface between these two domains, which can be on the same or different subunits. nih.govnih.gov For instance, in homodimeric enzymes like the E1 component of E. coli pyruvate dehydrogenase, the active sites are formed at the interface between the subunits. nih.govresearchgate.net Human transketolase, another homodimeric TPP-dependent enzyme, also forms its two identical active sites at the dimer interface, between the PP domain of one subunit and the PYR domain of the adjacent subunit. nih.gov In contrast, some TPP-dependent enzymes, such as the E1 component of the human pyruvate dehydrogenase complex, are heterotetrameric (α2β2). wikipedia.org The evolutionary relationship between these enzymes suggests a divergence from a common ancestral homotetramer. nih.gov

Table 4: Examples of TPP-Dependent Enzymes and their Structural Features

| Enzyme | Organism | Quaternary Structure | Key Domains | Domain Arrangement in Active Site |

| Pyruvate Decarboxylase (PDC) | Saccharomyces cerevisiae | Homotetramer nih.gov | PYR domain, PP domain | At the interface of subunits nih.gov |

| Pyruvate Dehydrogenase (E1 component) | Escherichia coli | Homodimer nih.govresearchgate.net | N-terminal, Middle, and C-terminal domains (containing PYR and PP folds) nih.govresearchgate.net | At the interface between the two subunits nih.govresearchgate.net |

| Pyruvate Dehydrogenase (E1 component) | Human | Heterotetramer (α2β2) wikipedia.org | α and β subunits with PYR and PP binding regions | At the interface of α and β subunits wikipedia.org |

| Transketolase (TKT) | Human | Homodimer nih.gov | N-terminal PP domain, middle PYR domain, C-terminal domain kenyon.edunih.gov | At the interface between the PP domain of one subunit and the PYR domain of the other nih.gov |

| 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | Human | Homotetramer nih.govkenyon.edu | Contains TPP-binding consensus domain kenyon.edu | Details of inter-subunit domain arrangement in the active site are less characterized in the provided results. |

Cofactor Binding Sites and Active Site Architecture

The catalytic function of this compound pyrophosphate (TPP) is intrinsically linked to its precise orientation and interaction within the active site of TPP-dependent enzymes. This is achieved through a highly conserved structural architecture characterized by distinct cofactor binding domains and a specific arrangement of amino acid residues that recognize and stabilize the TPP molecule.

A ubiquitous feature of TPP-dependent enzymes is their modular structure, which is built around two principal domains responsible for binding the cofactor: the pyrophosphate (PP) domain and the pyrimidine (PYR) domain. researchgate.netnih.govresearchgate.net These domains create a cleft where the TPP molecule binds, positioning its reactive thiazolium ring for catalysis. nasa.gov

The PYR domain is primarily responsible for binding the aminopyrimidine ring of TPP. nih.govnasa.gov A key interaction in this domain involves a highly conserved glutamate residue. This glutamate forms a polar interaction with the N1' of the TPP aminopyrimidine ring, a feature that is shared among most TPP-dependent enzymes and is crucial for the activation of the cofactor. nih.gov

The PP domain binds the pyrophosphate moiety of TPP. nih.govnasa.gov This domain is characterized by a conserved sequence motif often cited as GDG...NN, or more specifically GDX25-30N. researchgate.netbiocatnet.de This motif plays a critical role in anchoring the pyrophosphate tail of the cofactor. For instance, in transketolase, residues Gly154, Asp155, and Asn185 are part of this TPP-binding motif and are highly conserved across different enzyme types, indicating their essential role in cofactor binding. core.ac.uk

Table 1: Key Domains and Residues in TPP Cofactor Binding

| Domain/Residue | Bound Moiety of TPP | Key Function | Reference |

| PYR Domain | Aminopyrimidine ring | Binds the pyrimidine part of TPP. | nih.govnasa.gov |

| Conserved Glutamate (in PYR domain) | N1' of the aminopyrimidine ring | Activates the TPP cofactor through polar interaction. | nih.gov |

| PP Domain | Pyrophosphate group | Binds the pyrophosphate tail of TPP. | nih.govnasa.gov |

| GDG...NN Motif (in PP domain) | Pyrophosphate group | Anchors the pyrophosphate group of the cofactor. | researchgate.netbiocatnet.de |

| Hydrophobic Pocket | Thiazolium ring | Creates a suitable environment for catalysis. | core.ac.uk |

TPP-Motif and Functional Proteomics Implications

While a single, universally defined "TPP-motif" analogous to motifs for other cofactors is not consistently used in literature, the term has been employed to describe the conserved structural and sequence features that are characteristic of this compound pyrophosphate-dependent enzymes. nasa.gov This "TPP-motif" encompasses the spatial arrangement of the PYR and PP domains, the conserved GDG...NN sequence in the PP domain, and the critical glutamate residue in the PYR domain. nih.govresearchgate.netnasa.govbiocatnet.de The recognition of these conserved features has significant implications for functional proteomics, enabling the identification, classification, and functional annotation of TPP-dependent enzymes from large-scale proteomic datasets.

A prime example of the application of this knowledge in functional proteomics is the This compound diphosphate (B83284) dependent Enzyme Engineering Database (TEED) . researchgate.netbiocatnet.denih.gov This database systematically organizes and analyzes the vast family of TPP-dependent enzymes based on their shared PP and PYR domains. researchgate.netnih.gov By providing multiple sequence alignments, phylogenetic trees, and family-specific Hidden Markov Model (HMM) profiles for different superfamilies and homologous families of these enzymes, TEED serves as a crucial resource for the scientific community. researchgate.netnih.gov It allows for the systematic comparison of sequences and structures, facilitating the discovery of new TPP-dependent enzymes and guiding protein engineering efforts. biocatnet.denih.govnih.gov

The understanding of the active site architecture of TPP-dependent enzymes also informs the design of chemical probes for activity-based protein profiling (ABPP) . ABPP is a powerful chemoproteomic strategy that uses active site-directed probes to assess the functional state of enzymes in complex biological samples. nih.govnih.gov By designing probes that mimic parts of the TPP molecule or its substrates and incorporate a reactive group, researchers can specifically label and identify active TPP-dependent enzymes. This approach is invaluable for studying the roles of these enzymes in various physiological and pathological conditions. The development of open-chain this compound analogues as potent inhibitors, for instance, demonstrates how knowledge of the TPP binding mode can be exploited to design molecules that target these enzymes. rsc.org

Non Coenzymatic Roles and Regulatory Aspects of Thiamine and Its Derivatives

Thiamine Derivatives in Gene Expression Regulation (e.g., Riboswitches)

A primary example of this compound's non-coenzymatic regulatory function is the action of this compound pyrophosphate (TPP) as a direct effector molecule in gene expression through riboswitches. A riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that binds a small molecule ligand, resulting in a change to the protein production encoded by that mRNA. nih.gov

The TPP riboswitch, also known as the THI element, is a highly conserved RNA structure found in archaea, bacteria, fungi, and plants. nih.govwikipedia.org It typically consists of two main domains: an aptamer domain, which specifically binds TPP, and an expression platform, which influences gene expression. researchgate.net When intracellular concentrations of TPP are sufficient, it binds to the aptamer domain. This binding event induces a conformational change in the RNA's secondary structure, which in turn alters the structure of the expression platform. researchgate.netnih.gov This structural rearrangement can regulate the expression of genes involved in this compound biosynthesis and transport through several mechanisms:

Transcriptional Attenuation: In some bacteria, the TPP-bound conformation of the riboswitch forms a terminator hairpin, leading to the premature termination of transcription.

Translation Initiation Control: In other cases, the conformational change sequesters the ribosome-binding site (the Shine-Dalgarno sequence in bacteria), preventing ribosomes from initiating translation. researchgate.netnih.gov

Alternative Splicing: In fungi like Neurospora crassa and plants such as Arabidopsis thaliana, TPP binding to the riboswitch can control alternative splicing of the pre-mRNA, leading to the production of non-functional transcripts and thereby downregulating gene expression. pnas.org

This direct feedback mechanism allows the cell to efficiently sense and respond to the availability of this compound, shutting down the energetically costly synthesis and transport pathways when the supply is adequate. nih.govnih.gov

| Feature | Description | Organisms |

| Ligand | This compound pyrophosphate (TPP) | Bacteria, Archaea, Fungi, Plants |

| Mechanism | Ligand binding to mRNA aptamer induces a conformational change. | Universal |

| Outcome | Regulation of transcription, translation, or mRNA splicing. | Varies by organism |

| Regulated Genes | Primarily genes for this compound biosynthesis and transport. | Universal |

This table summarizes the key features of the TPP riboswitch, a mechanism of gene regulation by a this compound derivative.

This compound's Involvement in Cellular Stress Response Mechanisms

This compound and its derivatives play a significant role in how cells respond to various stressors, particularly oxidative and endoplasmic reticulum (ER) stress. This compound deficiency itself is a potent inducer of these stress conditions. Studies on human neurons derived from induced pluripotent stem cells have shown that this compound deficiency leads to ER stress, marked by the upregulation of stress markers like GRP78, CHOP, and ATF-6, as well as oxidative stress, indicated by an increase in protein carbonylation and lipid peroxidation products. nih.govuky.edu

The protective, non-coenzymatic roles of this compound in stress responses are linked to its influence on metabolic pathways. For instance, this compound can help mitigate oxidative stress by modulating glucose metabolism. cellmolbiol.org Research in the yeast Schizosaccharomyces pombe demonstrated that the presence of extracellular this compound conferred resistance specifically to oxidative stress. cellmolbiol.org This resistance was not due to changes in the primary antioxidant enzymes but was associated with a metabolic shift from fermentation towards respiration, altering the expression of key glucose metabolism enzymes like pyruvate (B1213749) dehydrogenase and transketolase. cellmolbiol.org By redirecting glucose metabolites through pathways like the pentose (B10789219) phosphate (B84403) pathway, this compound can indirectly support the production of NADPH, a crucial reducing equivalent for antioxidant defense. mdpi.comoregonstate.edu

Furthermore, this compound has been shown to counteract cellular damage from toxic compounds. It can abolish acetaldehyde-induced protein damage and apoptotic cell death, suggesting a role in protecting against the oxidative stress caused by alcohol metabolites. mdpi.com

| Stress Type | Role of this compound/Derivatives | Research Findings |

| Oxidative Stress | Protects against damage by modulating glucose metabolism and promoting antioxidant defenses. | This compound supplementation enhances resistance to oxidative stress in S. pombe. cellmolbiol.org this compound protects against lead-induced lipid peroxidation. drugbank.com |

| Endoplasmic Reticulum (ER) Stress | Deficiency induces ER stress; adequate this compound is required for normal ER function. | This compound deficiency upregulates ER stress markers in human neurons. nih.govuky.edu |

| Metabolic Stress | This compound and its derivatives (TTP, AThTP) accumulate in response to nutrient starvation. | This compound triphosphate (TTP) and adenosine (B11128) this compound triphosphate (AThTP) levels increase during carbon or nitrogen deficiency in bacteria. nih.gov |

This table outlines this compound's involvement in different cellular stress response mechanisms based on research findings.

Proposed Roles in Signal Transduction Pathways